molecular formula C14H8ClNO2 B595020 3-(3-Chloro-4-cyanophenyl)benzoic acid CAS No. 1355247-06-1

3-(3-Chloro-4-cyanophenyl)benzoic acid

Cat. No. B595020
M. Wt: 257.673
InChI Key: MUZFISYMSYFCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Chloro-4-cyanophenyl)benzoic acid” is a chemical compound with the molecular formula C14H8ClNO2 . It is related to benzoic acid and has a chloro substituent at one position and a cyanophenyl group at another .


Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-4-cyanophenyl)benzoic acid” involves a total of 27 bonds. There are 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chloro-4-cyanophenyl)benzoic acid” include a molecular weight of 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Medicinal Chemistry , particularly in the synthesis of antidepressant molecules .

Comprehensive and Detailed Summary of the Application

“3-(3-Chloro-4-cyanophenyl)benzoic acid” is used in the synthesis of antidepressant molecules. Antidepressants are medications that can help relieve symptoms of depression, social anxiety disorder, anxiety disorders, seasonal affective disorder, and dysthymia, or mild chronic depression, as well as other conditions .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these processes are key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others . These drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Specific Scientific Field

The specific scientific field is Biomolecular Chemistry , particularly in the biosynthesis of ambigols .

Comprehensive and Detailed Summary of the Application

“3-(3-Chloro-4-cyanophenyl)benzoic acid” is used in the biosynthesis of ambigols, which are polychlorinated aromatic compounds produced by the cyanobacterium Fischerella ambigua . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified .

Detailed Description of the Methods of Application or Experimental Procedures

The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays . The key substrate for these P450 enzymes is 2,4-dichlorophenol, which in turn is derived from the precursor 3-chloro-4-hydroxybenzoic acid . The released product is then expected to be the dedicated substrate of the halogenase Ab1 producing the monomeric ambigol building block 2,4-dichlorophenol .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these processes are key structural motifs included in the ambigols A–E . These compounds have shown effectiveness in various biological applications .

Specific Scientific Field

The specific scientific field is Pharmaceutical Chemistry , particularly in the synthesis of mineralocorticoid receptor (MR) antagonists .

Comprehensive and Detailed Summary of the Application

“3-(3-Chloro-4-cyanophenyl)benzoic acid” is used in the synthesis of a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) that show excellent potency and selectivity against other nuclear receptors . These MR antagonists are used for the treatment of hypertension and nephropathy .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these processes are key structural motifs included in the MR antagonists . These drugs have shown effectiveness in treating hypertension and nephropathy . As a result of these findings, PF-3882845 was advanced to clinical studies .

properties

IUPAC Name

3-(3-chloro-4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFISYMSYFCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742744
Record name 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-cyanophenyl)benzoic acid

CAS RN

1355247-06-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.